REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([Cl:16])=[O:7]
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Name
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|
Quantity
|
59.89 g
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Type
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reactant
|
Smiles
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ClC1=C(OCC(=O)O)C=CC=C1Cl
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Name
|
|
Quantity
|
79.1 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After filling in a dry 250 ml flask
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Type
|
TEMPERATURE
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Details
|
refluxed for 4-5 hours
|
Duration
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4.5 (± 0.5) h
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Type
|
ADDITION
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Details
|
When treated as in Example 2 on completion of the reaction
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)Cl)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.93 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |